2-Aminopropanamide
Overview
Description
Mechanism of Action
Target of Action
It’s worth noting that amines and their amide derivatives play significant roles in various biological processes .
Mode of Action
It has been suggested that amines and their amide derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Amines and their amide derivatives are known to play roles in various biochemical pathways, including those involved in cell proliferation and survival .
Result of Action
Amines and their amide derivatives are known to modulate multiple biochemical activities, including nucleic acid and protein synthesis, as well as cell signaling .
Action Environment
It’s worth noting that the action of amines and their amide derivatives can be influenced by various factors, including ph, temperature, and the presence of other molecules .
Biochemical Analysis
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminopropanamide can be synthesized through several methods. One common approach involves the reaction of DL-alanine with ammonia in the presence of water and laccase enzyme. The reaction is carried out at a temperature of 38-40°C for 16-18 hours. After the reaction, the mixture is treated with hydrogen chloride to precipitate the product, which is then filtered and dried .
Industrial Production Methods: Industrial production of this compound typically involves the chemical synthesis of (2R)-2-Aminopropanamide hydrochloride from (2R)-2-aminopropionic acid and hydrochloric acid. The product is obtained through crystallization, filtration, and drying .
Chemical Reactions Analysis
Types of Reactions: 2-Aminopropanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides and other derivatives.
Scientific Research Applications
2-Aminopropanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It plays a role in the study of amino acid metabolism and enzyme reactions.
Medicine: It is used in the synthesis of pharmaceuticals, including anti-cancer drugs.
Comparison with Similar Compounds
- 2-Aminopropanamide hydrochloride
- 3-Aminopropanamide
- 2-Amino-N-benzyl-3-(1H-indol-3-yl)propanamide
Comparison: this compound is unique due to its specific structure and reactivityFor example, 3-Aminopropanamide has a different substitution pattern, which affects its chemical properties and applications .
Properties
IUPAC Name |
2-aminopropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c1-2(4)3(5)6/h2H,4H2,1H3,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMLIDZJXVVKCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325499, DTXSID10902420 | |
Record name | 2-aminopropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_1663 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10902420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4726-84-5 | |
Record name | Alaninamide, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004726845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alaninamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509293 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-aminopropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminopropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALANINAMIDE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11A1TLN9SF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2-aminopropanamide be used as a building block for more complex heterocyclic structures?
A1: Yes, this compound can be used to synthesize substituted (benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydro-1H-imidazol-5-ones. [] The reaction involves the initial formation of carboxamides from the reaction of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with various 2-alkyl-2-aminopropanamides. These carboxamides then undergo base-catalyzed ring closure to yield the desired imidazol-5-one derivatives. [] This highlights the potential of this compound as a versatile starting material in organic synthesis.
Q2: What are the potential applications of compounds derived from this compound?
A2: While the provided research doesn't explicitly mention specific applications, the synthesized (benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydro-1H-imidazol-5-ones could be further investigated for potential biological activity. [] These types of heterocyclic compounds often exhibit diverse pharmacological profiles and could be explored for applications in medicinal chemistry. Further research is needed to determine the specific properties and potential applications of these derivatives.
Q3: Does the chlorine substituent in the synthesized (benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydro-1H-imidazol-5-ones influence their reactivity?
A3: Yes, the 3-chlorine substituent in the synthesized compounds plays a role in their reactivity. [] Attempts to replace this chlorine with piperidine via the Buchwald-Hartwig reaction resulted in both the desired C-N coupling products and significant amounts of reductive dechlorination products. [] This suggests that the chlorine atom can participate in undesired side reactions depending on the reaction conditions and catalysts employed.
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